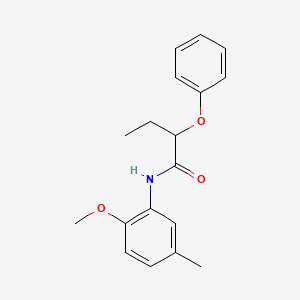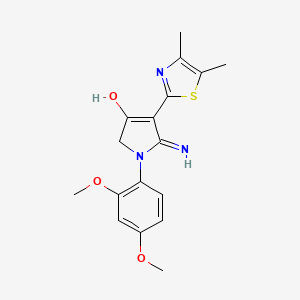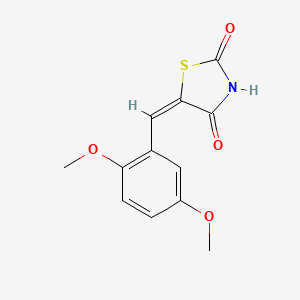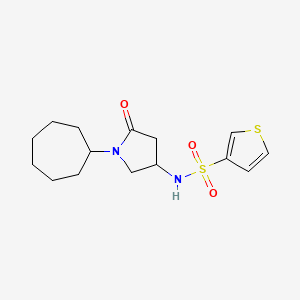![molecular formula C15H18N4O2 B6074474 methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate, also known as MMB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a triazine-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate depends on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells, viruses, and bacteria. In material science, this compound has been used as a cross-linking agent to form covalent bonds between different molecules. In agriculture, this compound has been shown to inhibit the growth of certain weeds by interfering with their metabolic pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In material science, this compound has been shown to improve the mechanical properties of materials. In agriculture, this compound has been shown to inhibit the growth of certain weeds without affecting the growth of crops.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using the condensation reaction method. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain organisms, and caution should be taken when handling and disposing of this compound.
未来方向
There are several future directions for the study of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy. In material science, this compound could be used to synthesize new functional materials with improved properties. In agriculture, this compound could be further studied for its potential as a herbicide with minimal impact on the environment. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
合成方法
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-methylbenzonitrile and ethyl 4-aminobutanoate in the presence of triethylamine and acetic anhydride. This method yields this compound with a high purity and yield.
科学研究应用
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of functional materials. In agriculture, this compound has been used as a herbicide.
属性
IUPAC Name |
methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-6-3-4-7-12(11)13-10-17-19-15(18-13)16-9-5-8-14(20)21-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHCMCCKHOZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)


![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)

